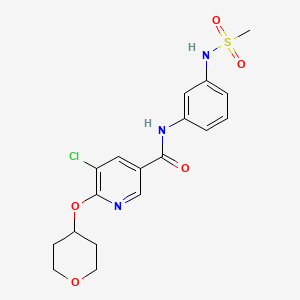![molecular formula C25H41Cl2N3O2 B2633938 (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride CAS No. 1217881-14-5](/img/structure/B2633938.png)
(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound with a ketone functional group . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and an oxime group, which is a functional group containing a carbon-nitrogen double bond with the nitrogen attached to a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and stereocenters. The bicyclo[2.2.1]heptan-2-one core would form a rigid, three-dimensional structure, and the configuration of the stereocenters would significantly affect the molecule’s overall shape .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Structural Determination
Grošelj et al. (2002) explored the stereoselective synthesis of related bicyclic compounds, emphasizing the importance of structural determination through NMR and X-ray diffraction in understanding these complex molecules (Grošelj et al., 2002).
Beckmann Rearrangement Studies
Koval’skaya et al. (2004) investigated the Beckmann rearrangement of similar bicyclic ketone oximes, highlighting the transformation of these compounds under acidic conditions, which is relevant for understanding the chemical behavior of similar structures (Koval’skaya et al., 2004).
Spectroscopic Analysis of Bicyclic Compounds
Longhi et al. (2013) conducted a comprehensive study on the spectroscopic properties of bicyclic ketones, including UV, CD, fluorescence, and CPL spectra. Their research provides insights into the electronic properties of these compounds, which could be relevant to the compound (Longhi et al., 2013).
Synthesis of O-[omega-(Dialkylamino)alkyl]oximes
Schenone et al. (1994) described the synthesis of similar bicyclic ketone oximes, which could offer a methodological perspective for synthesizing the compound (Schenone et al., 1994).
Synthesis and Dehydration Studies
Bondar' et al. (2001) reported on the synthesis and dehydration of related bicyclic compounds, providing a chemical synthesis pathway that might be applicable to the compound of interest (Bondar' et al., 2001).
Hydroxylation Studies
Vedejs and Larsen (2003) explored the hydroxylation of enolates in bicyclic ketones, which could offer insights into the chemical modification possibilities for the compound (Vedejs & Larsen, 2003).
Building Block Synthesis for Biological Applications
Silva et al. (2020) discussed the synthesis of bicyclic ketone derivatives using classical methods, which might be relevant for the compound , especially in the context of creating substances with potential biological activities (Silva et al., 2020).
Heterocyclic Derivative Synthesis for Biological Screening
Sokolova et al. (2017) synthesized novel heterocyclic derivatives of bicyclic ketones and screened them for various biological activities. This approach could be applicable to the compound for potential biological applications (Sokolova et al., 2017).
Crystal Structure Analysis
Filatov et al. (2013) focused on the crystal structure analysis of a stereoisomeric mixture derived from camphorquinone, which could provide a model for understanding the crystallography of similar bicyclic ketones (Filatov et al., 2013).
Eigenschaften
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]-3-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O2.2ClH/c1-24(2)21-9-11-25(24,3)23(17-21)26-30-19-22(29)18-28-15-13-27(14-16-28)12-10-20-7-5-4-6-8-20;;/h4-8,21-22,29H,9-19H2,1-3H3;2*1H/b26-23+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGOZRBXUBFFT-KYAAJVPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC(CN3CCN(CC3)CCC4=CC=CC=C4)O)C2)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/OCC(CN3CCN(CC3)CCC4=CC=CC=C4)O)/C2)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)




![2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2633863.png)

![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)
![(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2633870.png)
![N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2633871.png)
![Ethyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B2633873.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2633874.png)

![1-(1-Methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2633878.png)